1-Butyl-2-ethynylcyclohexane vs. 1-tert-Butyl-4-ethynylcyclohexane: Comparative Lipophilicity and Hydrophobic Partitioning
Calculated XLogP values reveal a marked difference in lipophilicity between the 1,2-disubstituted n-butyl analog (1-butyl-2-ethynylcyclohexane) and the 1,4-disubstituted tert-butyl constitutional isomer (1-tert-butyl-4-ethynylcyclohexane) . The target compound exhibits an XLogP of approximately 5.0, representing a 0.5-unit increase relative to the tert-butyl analog (XLogP ≈ 4.5) . This difference corresponds to a predicted ~3.2-fold higher partition coefficient favoring the n-butyl-substituted compound in octanol-water partitioning equilibria, based on the logarithmic relationship between XLogP difference and partition ratio (ΔlogP = 0.5 → P_ratio = 10^0.5 ≈ 3.16) . Both compounds share identical molecular formula (C₁₂H₂₀), exact mass (164.1565 g/mol), and TPSA (0 Ų), isolating the lipophilicity differential to substituent branching and ring substitution pattern alone .
| Evidence Dimension | Lipophilicity (calculated XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 5.0 |
| Comparator Or Baseline | 1-tert-Butyl-4-ethynylcyclohexane: XLogP ≈ 4.5 |
| Quantified Difference | ΔXLogP = +0.5 (predicted ~3.2-fold higher octanol-water partition) |
| Conditions | In silico calculation; both compounds share identical molecular formula (C₁₂H₂₀) and TPSA (0 Ų) |
Why This Matters
For procurement in hydrophobic media or lipid-phase applications, the n-butyl analog provides quantifiably enhanced lipophilic partitioning relative to the branched tert-butyl isomer.
